molecular formula C17H13Br B8566245 2-[2-(Bromomethyl)phenyl]naphthalene CAS No. 61684-55-7

2-[2-(Bromomethyl)phenyl]naphthalene

Cat. No.: B8566245
CAS No.: 61684-55-7
M. Wt: 297.2 g/mol
InChI Key: GJVSHKYHUSYPAG-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)phenyl]naphthalene is a useful research compound. Its molecular formula is C17H13Br and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

61684-55-7

Molecular Formula

C17H13Br

Molecular Weight

297.2 g/mol

IUPAC Name

2-[2-(bromomethyl)phenyl]naphthalene

InChI

InChI=1S/C17H13Br/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2

InChI Key

GJVSHKYHUSYPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

105 g (0.48 mol) of 25 and 90 g (0.5 mol) of N-bromo-succinimide were dissolved in 2000 cm3 of tetrachloro-methane at room temperature, 3 g of azobisisobutyronitrile were added, and the mixture was refluxed for 4 hours. The succinimide which precipitated was filtered off, the solvent was removed in vacuo, and the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1), giving 112 g (79%) of 26 as a colorless lachrymatory oil.
Name
25
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two
Name
Yield
79%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccccc1-c1ccc2ccccc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

105 g (0.48 mol) of 13 and 90 g (0.5 mol) of N-bromosuccinimide were dissolved at room temperature in 2000 cm3 of carbon tetrachloride, admixed with 3 g of azobisisobutyronitrile and heated under reflux for 4 hours. The precipitated succinimide was filtered off, the solvent was removed under reduced pressure and the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1). This gave 112 g (79%) of 14 as a colorless, lacrymatory oil.
Name
13
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

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